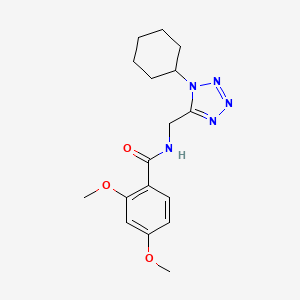
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions (MCRs), which are processes where three or more compounds react with each other in one pot . These reactions offer great possibilities for molecular diversity by reducing step time and effort . The synthesis of these compounds is of great interest in synthetic and medicinal chemistry because these heterocycles are considered privileged scaffolds .Applications De Recherche Scientifique
Synthetic Opioid Research :
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4-dimethoxybenzamide has been studied as a synthetic opioid. Researchers have explored its properties as an alternative to opium-based derivatives, focusing on identifying compounds with reduced dependence and abuse liability. These studies contribute significantly to our understanding of the pharmacological and toxicological profiles of new synthetic opioids (Elliott, Brandt, & Smith, 2016).
Polymer Science :
- In polymer science, derivatives of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4-dimethoxybenzamide have been synthesized and polymerized with various anhydrides. These compounds demonstrate solubility in organic solvents and exhibit a range of thermal degradation temperatures, making them valuable in materials science for developing novel polymers (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Cancer Research :
- Compounds similar to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4-dimethoxybenzamide have been studied for their potential as hypoxia-selective cytotoxins in cancer research. These compounds show selective toxicity to hypoxic cells, which is a characteristic feature of solid tumors. Research in this area aims to develop more effective cancer treatments (Palmer, Wilson, Anderson, Boyd, & Denny, 1996).
Molecular Structure Studies :
- The molecular structure and intermolecular interactions of related compounds have been extensively studied using methods like X-ray crystallography. Understanding these structures is crucial in the design and synthesis of new drugs and materials (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Antimicrobial Research :
- Certain derivatives have been synthesized and evaluated for their antimicrobial properties. This research is important for developing new treatments for bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Propriétés
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-24-13-8-9-14(15(10-13)25-2)17(23)18-11-16-19-20-21-22(16)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGFXAAJZNSYDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=NN=NN2C3CCCCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

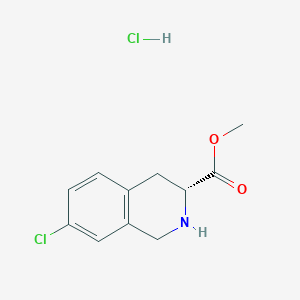
![Cyclohexyl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2363504.png)
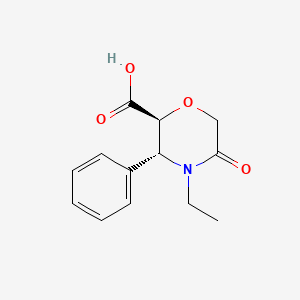
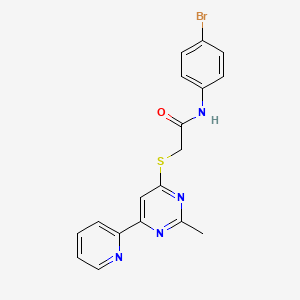
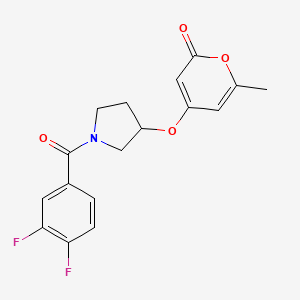
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2363512.png)
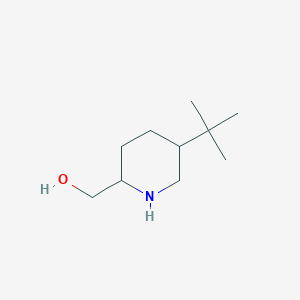
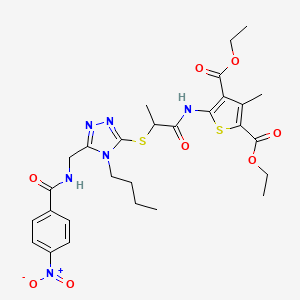
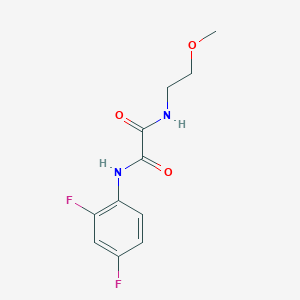
![2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2363518.png)
![6-Methyl-2,6-diaza-spiro[3.5]nonane](/img/structure/B2363519.png)
![7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2363520.png)
![N-([2,3'-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2363521.png)
![6-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2363523.png)